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Compound of Interest

Compound Name:
Methyl 2-(4-hydroxy-2-

methoxyphenyl)acetate

CAS No.: 499789-92-3

Cat. No.: B1399650

Get Quote

Technical Monograph: Methyl 2-(4-hydroxy-2-
methoxyphenyl)acetate
A Versatile Phenolic Scaffold for Medicinal Chemistry
and Drug Discovery
Executive Summary
Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate (CAS: 499789-92-3) is a specialized

phenylacetic acid derivative characterized by a unique substitution pattern: a phenolic hydroxyl

group at the para position and a methoxy group at the ortho position relative to the acetate side

chain.

While often categorized as a fine chemical intermediate, this compound possesses significant

intrinsic biological potential due to its structural homology with Homovanillic Acid (HVA) and

Phenylacetic Acid (PAA) based non-steroidal anti-inflammatory drugs (NSAIDs). Its primary

utility lies in two domains:
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Direct Pharmacological Agent: As a lipophilic prodrug of 4-hydroxy-2-methoxyphenylacetic

acid, exhibiting antioxidant and potential anti-inflammatory properties.

Synthetic Scaffold: As a key precursor for the synthesis of Benzofuran-2(3H)-ones and other

heterocyclic pharmacophores via intramolecular cyclization.

This guide details the physicochemical profile, predicted mechanism of action, synthetic

pathways, and standardized experimental protocols for evaluating this compound.

Chemical Profile & Physicochemical Properties[1][2]
Understanding the fundamental chemical nature of the molecule is a prerequisite for any

biological evaluation.

Property Value / Description

IUPAC Name Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate

Molecular Formula C₁₀H₁₂O₄

Molecular Weight 196.20 g/mol

CAS Number 499789-92-3

Physical State Off-white to pale yellow crystalline solid

Solubility
Soluble in MeOH, EtOH, DMSO, EtOAc; Poorly

soluble in water

pKa (Predicted) ~9.9 (Phenolic OH)

LogP (Predicted) ~1.6 (Lipophilic, good membrane permeability)

Key Functional Groups

Phenol (H-bond donor/antioxidant), Methoxy

(Electron-donating), Methyl Ester (Prodrug

moiety)

Biological Activity & Mechanism of Action (SAR
Analysis)
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The biological activity of Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate is driven by its three

distinct structural domains.

Antioxidant Activity (Phenolic Moiety)
The 4-hydroxy substitution on the aromatic ring confers significant radical scavenging

capability.

Mechanism: The phenolic hydrogen atom can be donated to free radicals (e.g., ROS, RNS),

stabilizing the radical via resonance delocalization across the aromatic ring.

Comparison: Structurally similar to Ferulic Acid and Homovanillic Acid, both known for potent

antioxidant effects. The 2-methoxy group (ortho to the side chain) provides electron-donating

density, further stabilizing the phenoxy radical intermediate.

Anti-Inflammatory Potential (PAA Scaffold)
The phenylacetic acid (PAA) skeleton is the pharmacophore for several NSAIDs (e.g.,

Diclofenac, Aceclofenac).

Mechanism (Predicted): As a methyl ester, the compound acts as a prodrug. Upon in vivo

hydrolysis by esterases, the free acid (4-hydroxy-2-methoxyphenylacetic acid) is released.

Target: Potential inhibition of Cyclooxygenase (COX) enzymes. The 2-methoxy group may

mimic the steric bulk of the 2,6-dichloro substitution in Diclofenac, forcing the aromatic ring

into a non-coplanar conformation often required for COX active site binding.

Metabolic Stability & Prodrug Design
Ester Function: The methyl ester masks the carboxylic acid, significantly increasing

lipophilicity (LogP ~1.6 vs ~0.8 for the acid). This enhances passive diffusion across cell

membranes.

Bioactivation: Once intracellular or in plasma, carboxylesterases hydrolyze the ester to the

active polar acid form.

Synthetic Utility: The Benzofuran Pathway
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A critical application of this molecule is its role as a precursor for Benzofuran-2(3H)-ones, a

scaffold found in numerous bioactive natural products.

Reaction Pathway[3]
Demethylation: The 2-methoxy group is selectively demethylated (e.g., using BBr₃) to yield

the 2,4-dihydroxyphenylacetic acid derivative.

Lactonization: Under acidic conditions, the 2-hydroxy group undergoes intramolecular

cyclization with the ester side chain to form the lactone ring.

Visualization of Synthetic Logic
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Figure 1: Synthetic pathway illustrating the divergence from the target methyl ester to either the

bioactive free acid or the benzofuranone scaffold.[1]

Experimental Protocols
The following protocols are designed for researchers to validate the synthesis and biological

potential of the compound.

Synthesis: Fischer Esterification
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Objective: To synthesize Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate from its acid

precursor.

Reagents: 4-Hydroxy-2-methoxyphenylacetic acid (1.0 eq), Methanol (solvent/reactant, 20

eq), Concentrated H₂SO₄ (catalytic, 0.1 eq).

Procedure:

Dissolve the acid in anhydrous methanol in a round-bottom flask.

Add H₂SO₄ dropwise with stirring.

Reflux the mixture at 65°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc

7:3).

Workup: Cool to RT. Concentrate methanol under reduced pressure. Dilute residue with

EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from

Hexane/EtOAc if necessary.

Bioassay: DPPH Radical Scavenging Activity
Objective: To quantify the antioxidant potential of the phenolic moiety.

Preparation:

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (Solution

A).

Prepare serial dilutions of the test compound (10–200 µM) in methanol.

Assay:

Add 100 µL of test compound solution to 100 µL of Solution A in a 96-well plate.

Incubate in the dark at room temperature for 30 minutes.

Measure absorbance at 517 nm using a microplate reader.
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Calculation:

Calculate IC₅₀ using non-linear regression.

Metabolic Stability: Simulated Gastric Fluid (SGF)
Hydrolysis
Objective: To determine the prodrug stability and conversion rate to the active acid.

Medium: SGF (pH 1.2) without enzymes.

Procedure:

Spike the test compound (final conc. 10 µM) into pre-warmed SGF (37°C).

Aliquot samples at 0, 15, 30, 60, and 120 minutes.

Quench immediately with cold acetonitrile containing an internal standard.

Analyze via HPLC-UV or LC-MS/MS to monitor the disappearance of the ester and

appearance of the acid.

Structure-Activity Relationship (SAR) Map
The following diagram summarizes the functional roles of specific structural features within the

molecule.

Methyl 2-(4-hydroxy-
2-methoxyphenyl)acetate

4-OH Group 2-OMe Group Methyl Ester Phenylacetic Acid
Backbone

Radical Scavenging
(Antioxidant)

Benzofuran Precursor
(Synthetic Utility)

Lipophilicity & 
Membrane Permeability

COX Inhibition Potential
(Anti-inflammatory)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399650?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: SAR map highlighting the biological and synthetic implications of each functional

group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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